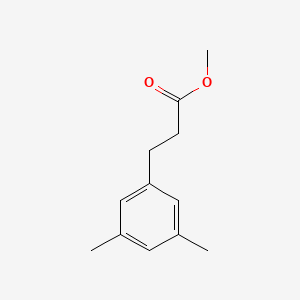

Methyl 3-(3,5-dimethylphenyl)propanoate

Description

Methyl 3-(3,5-dimethylphenyl)propanoate is an organic ester compound characterized by a propanoate backbone esterified to a 3,5-dimethylphenyl substituent. Its molecular formula is $ \text{C}{12}\text{H}{16}\text{O}_2 $, with a molecular weight of 192.25 g/mol. The compound’s structure features a central phenyl ring substituted with methyl groups at the 3 and 5 positions, linked to a methyl propanoate group.

Properties

CAS No. |

103234-48-6 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

methyl 3-(3,5-dimethylphenyl)propanoate |

InChI |

InChI=1S/C12H16O2/c1-9-6-10(2)8-11(7-9)4-5-12(13)14-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

LKFUZKOHGFRYHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3,5-dimethylphenyl)propanoate can be synthesized through the esterification of 3-(3,5-dimethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: 3-(3,5-dimethylphenyl)propanoic acid.

Reduction: 3-(3,5-dimethylphenyl)propanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(3,5-dimethylphenyl)propanoate is utilized in several scientific research fields:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 3-(3,5-dimethylphenyl)propanoate exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the ester group is converted to a carboxylic acid through the action of oxidizing agents. The molecular targets and pathways involved vary based on the reaction conditions and the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes structurally analogous compounds to Methyl 3-(3,5-dimethylphenyl)propanoate, based on similarity scores (1.00 = identical, 0.97 = highly similar) derived from structural databases :

| Compound Name | CAS Number | Structural Features | Similarity Score |

|---|---|---|---|

| This compound | 6337-65-1 | 3,5-dimethylphenyl group + methyl propanoate | 1.00 |

| Dimethyl 4,4'-(1,4-phenylene)dibutanoate | 101689-18-3 | 1,4-phenylene core + two butanoate ester groups | 0.97 |

| Unspecified compound | 123953-55-9 | Likely aromatic ester with structural overlap (exact features not specified) | 0.97 |

| Methyl cinnamate | 103-25-3 | Phenylpropenoate ester (unsaturated backbone) | 1.00* |

| Unspecified compound | 103234-48-6 | High structural similarity (exact features not specified) | 1.00* |

Key Comparative Insights:

Functional Group Differences: Methyl cinnamate (CAS 103-25-3) shares an ester linkage but incorporates an α,β-unsaturated carbonyl system, enhancing reactivity in conjugate addition reactions, unlike the saturated propanoate in the target compound .

Substituent Effects: The 3,5-dimethylphenyl group in this compound likely enhances lipophilicity and thermal stability relative to simpler phenyl esters, impacting solubility and degradation kinetics .

Limitations of Available Data

The provided evidence lacks detailed physicochemical data (e.g., melting points, solubility, spectroscopic profiles) or synthetic methodologies for these compounds. For instance, while Dimethyl 4,4'-(1,4-phenylene)dibutanoate may share a high similarity score, its extended aliphatic chains could confer distinct crystallinity or viscosity traits unobserved in this compound.

Biological Activity

Methyl 3-(3,5-dimethylphenyl)propanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's chemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a propanoate moiety attached to a dimethyl-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 206.29 g/mol. The presence of the hydroxy group in its derivatives allows for interactions with biological macromolecules, influencing enzyme activity and metabolic pathways.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound can form hydrogen bonds with enzyme active sites, modulating enzymatic activities related to inflammation and cell proliferation. This interaction highlights its potential as a pharmacophore in drug development.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell growth by targeting specific oncogenic pathways. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including HeLa and A549 cells .

Biological Activities

Research has identified several biological activities associated with this compound:

- Anticancer Properties : In vitro studies have demonstrated that certain derivatives exhibit potent antiproliferative effects against cancer cell lines. For example, a related compound showed an IC50 value of 0.3 μM against ALL cells, indicating strong anticancer potential .

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways positions this compound as a candidate for anti-inflammatory therapies. Its structural characteristics suggest it could effectively interact with inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.